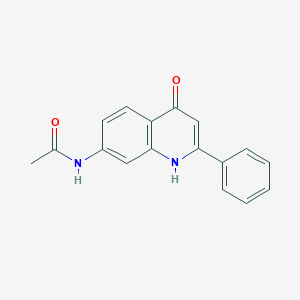
Acetamide, N-(4-hydroxy-2-phenyl-7-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-2-phenylquinolin-7-yl)acetamide: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the preparation of 4-hydroxy-2-phenylquinoline.
Acetylation: The 4-hydroxy-2-phenylquinoline is then acetylated using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield N-(4-hydroxy-2-phenylquinolin-7-yl)acetamide.
Purification: The crude product is purified using recrystallization techniques, often employing solvents like ethanol or methanol.
Industrial Production Methods: While specific industrial methods for the large-scale production of N-(4-hydroxy-2-phenylquinolin-7-yl)acetamide are not well-documented, the general principles of organic synthesis and purification apply. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and hydroxy groups.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the quinoline ring and the acetamide group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and acetamide derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology and Medicine:
Antimicrobial Activity: Quinoline derivatives, including N-(4-hydroxy-2-phenylquinolin-7-yl)acetamide, have shown potential as antimicrobial agents.
Anticancer Research: The compound is being explored for its cytotoxic effects against cancer cell lines.
Industry:
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of N-(4-hydroxy-2-phenylquinolin-7-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and acetamide moieties. These interactions can modulate biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
4-Hydroxyquinoline: Shares the quinoline core structure but lacks the phenyl and acetamide groups.
2-Phenylquinoline: Similar structure but without the hydroxy and acetamide functionalities.
N-Acetyl-4-hydroxyquinoline: Similar but lacks the phenyl group.
Uniqueness: N-(4-Hydroxy-2-phenylquinolin-7-yl)acetamide is unique due to the combination of its hydroxy, phenyl, and acetamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
825620-23-3 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-(4-oxo-2-phenyl-1H-quinolin-7-yl)acetamide |
InChI |
InChI=1S/C17H14N2O2/c1-11(20)18-13-7-8-14-16(9-13)19-15(10-17(14)21)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20)(H,19,21) |
InChI Key |
RKKLULTXEPHKHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















